molecular formula C7H4IN3O B13365671 6-Iodo-[1,2,4]triazolo[1,5-a]pyridine-5-carbaldehyde

6-Iodo-[1,2,4]triazolo[1,5-a]pyridine-5-carbaldehyde

Cat. No.: B13365671
M. Wt: 273.03 g/mol
InChI Key: ZVVLPTGMLYGPNE-UHFFFAOYSA-N
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Description

6-Iodo-[1,2,4]triazolo[1,5-a]pyridine-5-carbaldehyde is a heterocyclic compound that features a triazole ring fused to a pyridine ring, with an iodine atom at the 6th position and an aldehyde group at the 5th position. This compound is of significant interest in medicinal and pharmaceutical chemistry due to its potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common methods for synthesizing 6-Iodo-[1,2,4]triazolo[1,5-a]pyridine-5-carbaldehyde involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and yields the target compound in good-to-excellent yields . Another method involves the reaction between azinium-N-imines and nitriles via a [3 + 2] cycloaddition reaction in the presence of copper acetate .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the use of microwave-assisted synthesis and mechanochemical methods suggests potential scalability for industrial applications. These methods reduce unwanted byproducts and eliminate the need for hazardous solvents, making them suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

6-Iodo-[1,2,4]triazolo[1,5-a]pyridine-5-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

    Reduction: The aldehyde group can be reduced to a primary alcohol.

    Substitution: The iodine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like amines, thiols, and organometallic reagents can be used for substitution reactions.

Major Products

    Oxidation: 6-Iodo-[1,2,4]triazolo[1,5-a]pyridine-5-carboxylic acid.

    Reduction: 6-Iodo-[1,2,4]triazolo[1,5-a]pyridine-5-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-Iodo-[1,2,4]triazolo[1,5-a]pyridine-5-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Iodo-[1,2,4]triazolo[1,5-a]pyridine-5-carbaldehyde involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological targets, leading to its diverse biological activities .

Comparison with Similar Compounds

Similar Compounds

    [1,2,4]Triazolo[1,5-a]pyridine-6-carbaldehyde: Similar structure but lacks the iodine atom.

    [1,2,4]Triazolo[1,5-a]pyridine-8-carbaldehyde: Similar structure with the aldehyde group at a different position.

Uniqueness

6-Iodo-[1,2,4]triazolo[1,5-a]pyridine-5-carbaldehyde is unique due to the presence of the iodine atom, which can significantly influence its reactivity and biological activity.

Properties

Molecular Formula

C7H4IN3O

Molecular Weight

273.03 g/mol

IUPAC Name

6-iodo-[1,2,4]triazolo[1,5-a]pyridine-5-carbaldehyde

InChI

InChI=1S/C7H4IN3O/c8-5-1-2-7-9-4-10-11(7)6(5)3-12/h1-4H

InChI Key

ZVVLPTGMLYGPNE-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC=NN2C(=C1I)C=O

Origin of Product

United States

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